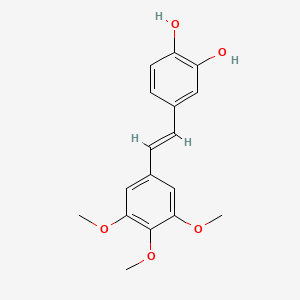

Combrestatin A4 metabolite M4

Description

Overview of Combretastatin (B1194345) A4 (CA-4) as a Preclinical Research Agent

Combretastatin A4 is a prominent vascular disrupting agent (VDA) extensively studied in preclinical models. nih.govtandfonline.comoncotarget.com Its primary mechanism of action involves binding to the colchicine-binding site on β-tubulin, which leads to the inhibition of microtubule polymerization. oncotarget.comnih.govplos.org This disruption of the microtubule network is particularly effective against the cytoskeletal structure of endothelial cells lining the tumor vasculature. tandfonline.comnih.gov

The interference with endothelial cell structure leads to a rapid cascade of events, including cytoskeletal changes, increased vascular permeability, and ultimately, a shutdown of blood flow within the tumor. tandfonline.comnih.gov This selective disruption of existing tumor blood vessels results in extensive ischemic necrosis in the core of solid tumors. nih.govnih.gov In preclinical studies, this vascular shutdown can be observed within minutes to hours of administration. oncotarget.comnih.gov

A water-soluble prodrug, Combretastatin A4 Phosphate (CA-4P), was developed to overcome the poor water solubility of CA-4. nih.govnih.gov In the body, CA-4P is rapidly converted by endogenous phosphatases to the active CA-4. nih.govresearchgate.net This prodrug strategy has facilitated extensive preclinical and clinical investigations into the therapeutic potential of CA-4. nih.govaacrjournals.org

Significance of Combretastatin A4 Metabolites in Translational Research

The study of Combretastatin A4's metabolic fate is crucial for its translation from a preclinical research agent to potential therapeutic applications. The metabolic profile of CA-4 is complex, with biotransformation leading to a number of derivatives. aacrjournals.orgnih.gov Understanding these metabolites is significant for several reasons:

Pharmacokinetics : The metabolic pathways influence the pharmacokinetic profile of CA-4, affecting its distribution, concentration in target tissues, and elimination from the body. aacrjournals.orgnih.gov

Complexity of Action : The presence of multiple active compounds (the parent drug and its active metabolites) can lead to a more complex pharmacological profile than initially anticipated. Research has shown that the metabolic landscape of CA-4 includes processes like O-demethylation and aromatic hydroxylation. tandfonline.comnih.gov

In vitro studies using rat and human liver subcellular fractions have been instrumental in identifying the phase I metabolic pathways of CA-4. nih.govresearchgate.net These investigations have revealed that the metabolism of CA-4 is a critical factor that could explain differences in activity and provides a rationale for the development of new analogues with improved properties. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

1005788-23-7 |

|---|---|

Molecular Formula |

C17H18O5 |

Molecular Weight |

302.32 g/mol |

IUPAC Name |

4-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol |

InChI |

InChI=1S/C17H18O5/c1-20-15-9-12(10-16(21-2)17(15)22-3)5-4-11-6-7-13(18)14(19)8-11/h4-10,18-19H,1-3H3/b5-4+ |

InChI Key |

AUHJKSXBAYVKEG-SNAWJCMRSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC(=C(C=C2)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C(C=C2)O)O |

Origin of Product |

United States |

Metabolic Pathways and Advanced Characterization of Combretastatin A4 Metabolite M4

Phase I Biotransformation Mechanisms of Combretastatin (B1194345) A4

The initial phase of Combretastatin A4 metabolism is characterized by oxidative reactions designed to increase its polarity, facilitating subsequent elimination. youtube.com Key transformations include O-demethylation, aromatic hydroxylation, and isomerization. These processes are crucial in defining the metabolic profile of CA-4 and lead to the generation of various metabolites, including the focal point of this article, M4.

O-Demethylation Pathways Leading to Metabolite M4 Formation

One of the principal Phase I metabolic routes for Combretastatin A4 is O-demethylation, a reaction that involves the removal of a methyl group from a methoxy (B1213986) substituent. nih.gov This process is a critical step in the formation of metabolite M4. Specifically, M4, along with its isomer M5, is formed through the O-demethylation of the phenyl ring B of the Combretastatin A4 molecule. nih.gov This enzymatic removal of a methyl group introduces a hydroxyl group, significantly altering the compound's physicochemical properties.

The formation of M4 is a clear indication of the metabolic activity occurring on the B ring of the CA-4 structure. Interestingly, studies have shown that O-demethylation can also occur on phenyl ring A, leading to the formation of a different metabolite, M3. nih.gov However, the pathway leading to M4 specifically involves the enzymatic machinery targeting the methoxy groups on the B ring.

Z-E Isomerization Phenomena in Combretastatin A4 Metabolism

The isomerization process appears to be intertwined with the oxidative metabolism of CA-4. For instance, the O-demethylation of phenyl ring A to form metabolite M3 is associated with a complete isomerization of the stilbenic double bond to the E configuration. nih.gov This suggests that the metabolic environment can facilitate this geometric change, a crucial factor to consider when evaluating the in vivo fate of Combretastatin A4.

In Vitro Metabolic Conversion Studies of Combretastatin A4

To elucidate the metabolic pathways of Combretastatin A4, researchers extensively utilize in vitro systems that mimic the metabolic environment of the liver. These studies are instrumental in identifying and characterizing metabolites like M4.

Application of Rat and Human Liver Microsomal Systems for Metabolite Generation

Both rat and human liver microsomes are widely employed to study the in vitro metabolism of Combretastatin A4. nih.govnih.gov These subcellular fractions are rich in cytochrome P450 enzymes, the primary drivers of Phase I biotransformation. nih.govresearchgate.net Incubation of Combretastatin A4 with these microsomal preparations, in the presence of necessary cofactors like NADPH, leads to the formation of a number of metabolites, including M4. nih.gov

The use of both rat and human microsomes allows for a comparative analysis of metabolic pathways, highlighting potential interspecies differences. nih.gov These studies have been fundamental in identifying O-demethylation and aromatic hydroxylation as the two major Phase I biotransformation pathways for CA-4 in both species. nih.gov The consistent generation of M4 in these systems confirms its status as a significant metabolite.

Absence of Metabolite Formation in Cytosolic Fractions

In contrast to the robust metabolic activity observed with liver microsomes, studies have shown that when Combretastatin A4 is incubated with cytosolic fractions, no metabolite formation is observed. nih.gov The cytosol is another subcellular fraction that contains a different set of enzymes. The lack of metabolic activity in the cytosolic fraction strongly indicates that the Phase I biotransformation of Combretastatin A4, including the formation of metabolite M4, is primarily mediated by the membrane-bound enzymes located in the microsomes, namely the cytochrome P450 superfamily. nih.gov

This finding further refines our understanding of the specific cellular machinery responsible for the metabolism of this potent anti-cancer agent. It pinpoints the endoplasmic reticulum, the origin of microsomes in cell fractionation, as the primary site of CA-4's initial metabolic processing.

Summary of Combretastatin A4 Metabolites

| Metabolite | Formation Pathway | Key Characteristics |

| M1/M2 | Aromatic hydroxylation at C-6' of phenyl ring B and isomerization | Further oxidized to para-quinones (M7 and M8) nih.gov |

| M3 | O-demethylation of phenyl ring A | Associated with complete isomerization of the double bond nih.gov |

| M4/M5 | O-demethylation of phenyl ring B | Does not form ortho-quinones nih.gov |

Advanced Analytical Methodologies for Metabolite Identification and Quantification

The characterization of drug metabolites, such as M4, from complex biological matrices necessitates the use of sophisticated and highly sensitive analytical techniques. The combination of chromatographic separation with mass spectrometric detection has become the cornerstone of metabolite identification in modern drug metabolism studies.

High-Performance Liquid Chromatography (HPLC) in Metabolite Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of Combretastatin A4 and its metabolites from biological samples. In the analysis of Combretastatin A4 biotransformation, reversed-phase HPLC is commonly employed, allowing for the separation of compounds with varying polarities.

The separation of Combretastatin A4 and its various metabolites, including M4, is achieved by optimizing several HPLC parameters. These parameters are crucial for achieving the desired resolution and sensitivity.

Interactive Data Table: Typical HPLC Parameters for Combretastatin A4 Metabolite Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18 or RP8 | Provides a non-polar stationary phase for the separation of moderately polar to non-polar compounds like Combretastatin A4 and its metabolites. |

| Mobile Phase | Gradient elution with acetonitrile/methanol and water (often with additives like formic acid or ammonium (B1175870) acetate) | The gradient allows for the effective elution of a wide range of metabolites with different polarities within a single analytical run. |

| Flow Rate | 0.2 - 1.0 mL/min | Influences the separation efficiency and analysis time. |

| Column Temperature | 25 - 40 °C | Affects the viscosity of the mobile phase and the kinetics of the separation, thereby influencing resolution and peak shape. |

| Injection Volume | 5 - 20 µL | The volume of the sample introduced into the HPLC system. |

| Detection | UV or Mass Spectrometry | UV detection can be used for quantification, while mass spectrometry provides structural information. |

Research has demonstrated the successful separation of Combretastatin A4 metabolites from in vitro incubations with rat and human liver microsomes using HPLC coupled with UV and mass spectrometric detection nih.gov. The chromatographic method must be robust enough to separate structurally similar metabolites, which is often the case in drug metabolism studies.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of drug molecules and their metabolites. When coupled with HPLC, it provides mass information for the eluted compounds, enabling the determination of their elemental composition.

For the structural elucidation of metabolites like M4, tandem mass spectrometry (MS/MS) is indispensable. In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule.

The phase I biotransformation of Combretastatin A4 has been studied using HPLC coupled with ESI-MS nih.gov. The structures of the resulting metabolites were assigned based on ESI-tandem mass spectrometry experiments and confirmed by comparison with synthesized reference standards nih.gov. Metabolite M4 is formed through the O-demethylation of the phenyl ring B of Combretastatin A4 nih.gov.

Table: Mass Spectrometric Data for Combretastatin A4 and its Metabolites

| Compound | Precursor Ion (m/z) | Key Product Ions (m/z) | Metabolic Transformation |

| Combretastatin A4 | 317 | 286 | Parent Drug |

| Metabolite M4 | 303 | Not explicitly detailed in the provided search results | O-demethylation of phenyl ring B |

| Combretastatin A4 Glucuronide | 510 (ammonium adduct) | 317 | Glucuronidation |

| Combretastatin A4 Phosphate | 397 | 350 | Prodrug |

The selection of precursor-to-product ion transitions is crucial for the sensitive and selective quantification of metabolites using techniques like multiple reaction monitoring (MRM) nih.gov. For instance, in the analysis of Combretastatin A4 and its glucuronide, specific transitions such as m/z 317/286 for Combretastatin A4 and m/z 510/317 for its glucuronide have been utilized nih.gov.

Integration of In Silico Prediction Models in Metabolic Pathway Elucidation

In silico, or computational, models are increasingly being integrated into the drug discovery and development process to predict the metabolic fate of new chemical entities. These models can provide valuable insights into potential metabolic pathways and help to guide experimental work.

For Combretastatin A4, in silico prediction tools can be used to forecast potential sites of metabolism and the resulting metabolites. These predictions are based on a variety of factors, including the chemical structure of the drug, known metabolic reactions, and models of drug-metabolizing enzymes. A multi-tool analytical approach, which included in silico predictions alongside experimental methods like electrochemistry and in vitro studies with rat liver microsomes, has been applied to investigate the phase I metabolism of Combretastatin A4 nih.gov. This integrated approach allows for a more comprehensive understanding of the metabolic profile. While the findings from these different methods showed high similarity in the generated metabolic pathways for Combretastatin A4, each technique also provided unique information nih.gov.

The use of in silico models can help to:

Predict potential metabolites: This can aid in the identification of unknown peaks in experimental data.

Prioritize experimental studies: By highlighting the most likely metabolic pathways, resources can be focused on the most relevant experiments.

Understand structure-metabolism relationships: This knowledge can be used to design new drug candidates with improved metabolic stability.

While specific in silico prediction data for the formation of metabolite M4 is not detailed in the provided search results, the general application of these models in the study of Combretastatin A4 metabolism underscores their importance in modern drug discovery.

Despite a comprehensive search for "Combretastatin A4 metabolite M4," no specific preclinical data regarding its pharmacological and biological activities as outlined in the requested article structure could be located.

The existence of Combretastatin A4 metabolite M4 is confirmed as a product of O-demethylation of the phenyl B-ring of the parent compound, Combretastatin A4. However, detailed research findings on its specific interactions with tubulin, molecular docking simulations, effects on tubulin polymerization, cellular proliferation, and cell cycle progression are not available in the public domain.

Therefore, it is not possible to generate the requested article with the specified detailed sections and subsections focusing solely on the chemical compound “Combrestatin A4 metabolite M4.” The available scientific literature primarily focuses on the parent compound, Combretastatin A4, and its various synthetic analogues.

Preclinical Pharmacological and Biological Activities of Combretastatin A4 Metabolite M4

Cellular Mechanisms of Action in Preclinical Models

Induction of Cell Death Mechanisms (e.g., Apoptosis, Mitotic Catastrophe)

Combretastatin (B1194345) A4, a potent anti-cancer agent, exerts its cytotoxic effects through the induction of distinct cell death mechanisms, primarily apoptosis and mitotic catastrophe. As an antimitotic agent, CA-4 disrupts microtubule dynamics by binding to the colchicine-binding site on tubulin, which prevents microtubule assembly. This interference with the mitotic spindle apparatus leads to cell cycle arrest and subsequent cell death.

In various cancer cell lines, treatment with Combretastatin A4 has been shown to trigger apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases, which are key executioner proteins in the apoptotic pathway.

Furthermore, Combretastatin A4 is a potent inducer of mitotic catastrophe, a form of cell death that occurs during mitosis. This process is initiated when cells with damaged DNA or defective spindle apparatus attempt to undergo mitosis, leading to aberrant chromosome segregation and the formation of non-viable daughter cells. In the context of CA-4 treatment, the disruption of the mitotic spindle leads to prolonged mitotic arrest, which can ultimately result in mitotic catastrophe.

The table below summarizes key findings from preclinical studies on the induction of cell death by Combretastatin A4 and its prodrug.

| Cell Line | Compound | Observed Effects | Key Findings |

| Human Thyroid Papillary Carcinoma (TPC1) | Combretastatin A4 | Inhibition of proliferation, migration, and invasion; promotion of apoptosis. | Effects are potentially mediated through the PI3K/Akt signaling pathway. researchgate.net |

| Human Breast Cancer Cells | Combretastatin A4 Derivative | Induction of apoptosis. | Modulates MAPK/ERK and PI3K/AKT pathways. |

| Non-Small Cell Lung Cancer (H460) | Combretastatin A-4 | Cell cycle arrest at G2/M phase, apoptosis. | p53 is essential for CA-4-induced apoptosis. nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Combretastatin A4 Phosphate | G2/M arrest, DNA fragmentation, apoptosis, and autophagy. | Demonstrates potent programmed cell death-inducing activities in vascular endothelial cells. nih.gov |

Evaluation of Antivascular Effects in Preclinical Contexts

A hallmark of Combretastatin A4's anticancer activity is its potent antivascular effect, which leads to a rapid shutdown of blood flow within tumors. This vascular-disrupting activity is a key mechanism contributing to tumor cell death.

Influence on Tumor Vasculature Integrity and Function

Combretastatin A4 selectively targets the immature and poorly organized vasculature characteristic of solid tumors. Upon administration, the prodrug CA4P is converted to the active CA-4, which then disrupts the cytoskeleton of endothelial cells lining the tumor blood vessels. This leads to a change in endothelial cell shape, increased vascular permeability, and ultimately, the collapse of the tumor vasculature.

This rapid vascular shutdown deprives the tumor of essential oxygen and nutrients, leading to extensive hemorrhagic necrosis in the tumor core. Studies have demonstrated a significant reduction in functional vascular volume within hours of CA-4 administration.

Regulation of Endothelial Cell Physiology

At the cellular level, Combretastatin A4 exerts profound effects on endothelial cell physiology. It disrupts the microtubule network, leading to alterations in cell shape and loss of cell-cell adhesion. This is partly mediated by the disruption of vascular endothelial-cadherin (VE-cadherin) signaling, which is crucial for maintaining the integrity of endothelial cell junctions.

Research into Anti-Angiogenic Potential

In addition to its acute antivascular effects, Combretastatin A4 also exhibits anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels, a process essential for tumor growth and metastasis.

Effects on Endothelial Cell Migration and Capillary-like Tube Formation

The formation of new blood vessels is a complex process that involves the migration of endothelial cells and their organization into three-dimensional capillary-like structures. Combretastatin A4 has been shown to potently inhibit both of these processes in vitro.

By disrupting the microtubule cytoskeleton, CA-4 impairs the ability of endothelial cells to migrate towards angiogenic stimuli. Furthermore, it prevents the formation of the intricate network of tubes that are the precursors to mature blood vessels. These inhibitory effects on key steps of angiogenesis further underscore the multifaceted anti-cancer properties of Combretastatin A4.

The following table summarizes the anti-angiogenic effects of Combretastatin A4 observed in preclinical models.

| Model System | Compound | Observed Effects | Key Findings |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Combretastatin A4 | Inhibition of VEGF-induced proliferation, migration, and capillary-like tube formation. | Attenuates VEGF/VEGFR-2 signaling pathway. nih.gov |

| Rat Aortic Rings | Combretastatin A4 | Blocked microvessel sprouting. | Demonstrates ex vivo anti-angiogenic effects. nih.gov |

| Chicken Chorioallantoic Membrane (CAM) | Combretastatin A4 | Reduced microvessel density. | Confirms in vivo anti-angiogenic activity. nih.gov |

Comparative Biological Potency Assessments

Comparison of Activity of Metabolite M4 with Parent Combretastatin A4 and Other Metabolites (e.g., M1, M7)

Metabolite M4 is a product of the O-demethylation of the B-ring of Combretastatin A4. Research into the biological activity of CA4 metabolites has sought to determine whether they retain, exceed, or have diminished activity compared to the parent drug.

While extensive research has been conducted on the biological activity of Combretastatin A4 and its synthetic analogues, detailed comparative studies on the potency of its specific physiological metabolites, such as M4, M1, and M7, are less common in publicly available literature. However, the structural modifications inherent in the formation of these metabolites provide a basis for predicting their relative activities.

Metabolite M1 (hydroxylation product): Aromatic hydroxylation leads to the formation of metabolites like M1. The introduction of a hydroxyl group can affect the molecule's polarity and its ability to form new hydrogen bonds, thereby influencing its biological activity.

Metabolite M7 (quinone species): Further oxidation of hydroxylated metabolites can lead to the formation of quinone species, such as M7. Quinones are often reactive molecules and their formation could introduce different mechanisms of cytotoxicity, although their specific role in the pharmacodynamic activity of CA4 is an area of ongoing investigation.

| Compound | Modification from CA4 | Predicted Biological Activity (Relative to CA4) | Rationale for Predicted Activity |

|---|---|---|---|

| Combretastatin A4 (CA4) | Parent Compound | High | Potent inhibitor of tubulin polymerization. |

| Metabolite M4 | O-demethylation of B-ring | Likely Reduced | Alteration of the methoxy (B1213986) group to a hydroxyl group may disrupt optimal binding to the colchicine (B1669291) site on tubulin. |

| Metabolite M1 | Aromatic Hydroxylation | Variable | The position of hydroxylation would be critical in determining whether the new hydrogen bonding capability enhances or diminishes tubulin interaction. |

| Metabolite M7 | Oxidation to Quinone | Potentially Altered Mechanism | May exhibit cytotoxicity through mechanisms other than or in addition to tubulin inhibition, such as redox cycling and generation of reactive oxygen species. |

Synthetic Chemistry and Structure Activity Relationship Sar Studies on Combretastatin A4 Metabolite M4

Strategic Synthesis of Combretastatin (B1194345) A4 Metabolite M4 and Related Analogues

The synthesis of Combretastatin A4 and its analogues, including O-demethylated metabolites like M4, has been a subject of extensive research to enable detailed biological evaluation and overcome the limitations of the natural product. Various synthetic strategies have been developed to construct the core (Z)-stilbene scaffold and introduce desired functional groups on the aromatic rings.

Key synthetic routes include:

Wittig Reaction: This is a classical and widely used method for forming the ethylene (B1197577) bridge of combretastatins. It involves the reaction of a substituted benzylphosphonium ylide with a substituted benzaldehyde. While effective, this method can sometimes lead to a mixture of (Z) and (E) isomers, requiring careful reaction control and purification to isolate the desired biologically active (Z)-isomer. nih.gov

Perkin Condensation: An alternative high-yielding, two-step stereoselective synthesis involves the Perkin condensation of a phenylacetic acid with a benzaldehyde, followed by decarboxylation. This method has been successfully employed to produce the (Z)-isomer of CA-4 with high selectivity. nih.gov

Suzuki Cross-Coupling: This palladium-catalyzed reaction provides a versatile and stereoselective route to both (Z) and (E) isomers of combretastatin A-4. nih.gov It typically involves the coupling of an aryl boronic acid with a vinyl halide. This approach is particularly advantageous for creating a library of analogues with diverse B-ring modifications. mdpi.com

To synthesize the M4 metabolite, these strategies would be adapted by using starting materials with appropriate protecting groups on the hydroxyl functions of the B-ring, which can be selectively removed in the final steps of the synthesis. For instance, a benzyl (B1604629) or silyl (B83357) protecting group can be used for the hydroxyl groups, which can be cleaved under specific conditions to yield the free catechol moiety of M4.

The synthesis of related analogues often involves the modification of the ethylene bridge to create cis-restricted analogues. This is done to prevent the in vivo isomerization to the less active (E)-isomer. Examples of such modifications include the introduction of heterocyclic rings like β-lactams or oxadiazoles (B1248032) in place of the double bond. researchgate.net

| Synthetic Method | Key Reactants | Primary Advantage | Reference |

| Wittig Reaction | Benzylphosphonium ylide, Benzaldehyde | Widely applicable | nih.gov |

| Perkin Condensation | Phenylacetic acid, Benzaldehyde | High stereoselectivity for (Z)-isomer | nih.gov |

| Suzuki Cross-Coupling | Aryl boronic acid, Vinyl halide | Versatile for analogue synthesis | nih.govmdpi.com |

Structural Modifications to Influence Metabolic Stability and Activity

The metabolic instability of CA-4 and its metabolites, such as M4, is a significant challenge. Research has focused on structural modifications to enhance stability and control biological activity.

The O-demethylation of CA-4 at the 4'-methoxy group results in a catechol structure on the B-ring. This vicinal diol system is highly susceptible to oxidation, leading to the formation of a highly reactive ortho-quinone. nih.govacs.org This ortho-quinone is an electrophilic species that can readily react with cellular nucleophiles, such as thiol groups in proteins (e.g., glutathione) and potentially nucleic acids. nih.govacs.org This reactivity can contribute to both the therapeutic and toxicological profiles of the compound.

Strategies to prevent ortho-quinone formation focus on modifying the B-ring to block or replace the sites of metabolic attack:

Replacement of the 3'-hydroxyl group: One approach is to replace the 3'-hydroxyl group with a different substituent that is not prone to oxidation. For example, replacing it with a methoxy (B1213986) group would yield a veratrole-like B-ring, which is more stable to oxidation.

Introduction of electron-withdrawing groups: Placing electron-withdrawing groups on the B-ring can increase the oxidation potential of the catechol, making it less likely to form the ortho-quinone.

Bioisosteric replacement: The entire B-ring can be replaced with a heterocyclic ring system that mimics the electronic and steric properties of the original phenyl ring but is less susceptible to metabolic oxidation.

These modifications aim to create analogues that retain the tubulin-binding affinity of the parent compound while exhibiting improved metabolic stability and a more predictable pharmacological profile.

The biological activity of Combretastatin A4 is critically dependent on the (Z)-configuration of the stilbene (B7821643) double bond, which allows the two phenyl rings to adopt a specific conformation required for binding to the colchicine (B1669291) site on tubulin. mdpi.com The (E)-isomer is significantly less active. mdpi.com A major drawback of CA-4 is its propensity to isomerize from the active (Z)-form to the inactive (E)-form under physiological conditions. researchgate.net

The process of O-demethylation can influence this stereoisomeric stability. The formation of a catechol on the B-ring introduces more polar hydroxyl groups, which can alter the electronic properties of the stilbene system. While direct evidence on the impact of O-demethylation on the isomerization rate of CA-4 is limited, it is plausible that changes in the electronic nature of the B-ring could affect the rotational barrier of the C-C single bonds adjacent to the double bond, thereby influencing the rate of isomerization.

To circumvent this instability, researchers have developed "cis-restricted" analogues where the double bond is replaced with a ring structure that locks the two phenyl rings in the desired cis-like orientation. Examples include:

Cyclopropyl analogues: Replacing the double bond with a cyclopropane (B1198618) ring maintains a rigid cis-like conformation. nih.gov

β-Lactam analogues: The incorporation of a β-lactam ring serves as a stable bridge between the two aryl moieties. researchgate.net

Heterocyclic linkers: Various five- and six-membered heterocyclic rings have been used as bioisosteres of the ethylene bridge.

These strategies effectively prevent Z/E isomerization, leading to compounds with potentially improved pharmacokinetic profiles and sustained biological activity. researchgate.net

Elucidation of Key Structural Features for Desired Biological Activity

Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features of the combretastatin scaffold required for potent tubulin inhibition.

While the 3,4,5-trimethoxyphenyl A-ring is considered essential for high-affinity binding to tubulin, the B-ring offers considerable scope for modification to modulate activity, selectivity, and pharmacokinetic properties. nih.gov

SAR studies have revealed several important aspects of B-ring substitution:

The 3'-hydroxyl group: In CA-4, this group is important for activity, but not absolutely essential. Its primary role is likely related to hydrogen bonding interactions within the colchicine binding site.

The 4'-methoxy group: This group also contributes to binding. As discussed, it is a primary site of O-demethylation. Replacing this group with other substituents can influence metabolic stability and activity. For example, introducing a methyl group at the meta-position of the B-ring has been shown to decrease aqueous solubility and slightly reduce activity against cancer cells. mdpi.com

Introduction of other functional groups: A wide variety of functional groups have been introduced onto the B-ring to improve properties. For instance, the addition of a sulfamate (B1201201) group can lead to dual-action inhibitors that target both tubulin and steroid sulfatase. nih.gov Amino groups have also been introduced to create analogues with altered biological profiles. mdpi.com

The following table summarizes the effects of some B-ring modifications on the activity of CA-4 analogues.

| Modification on Ring B | Effect on Activity/Properties | Reference |

| O-demethylation at 4'-position | Forms reactive catechol, potential for ortho-quinone formation | nih.govacs.org |

| Introduction of meta-methyl group | Decreased aqueous solubility and activity | mdpi.com |

| Addition of sulfamate group | Creation of dual-action inhibitors | nih.gov |

| Replacement with heterocyclic rings | Can improve metabolic stability | researchgate.net |

The potent biological activity of CA-4 and its analogues is derived from their ability to bind to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization. This interaction is highly dependent on the three-dimensional conformation of the molecule. mdpi.com

The (Z)-configuration of the double bond forces the two phenyl rings into a twisted, non-planar conformation, which is crucial for fitting into the colchicine binding pocket. The trimethoxyphenyl A-ring is a key pharmacophore that establishes critical interactions within the binding site.

Hydrogen bonding plays a significant role in stabilizing the drug-target complex. The hydroxyl group on the B-ring of CA-4 is thought to act as a hydrogen bond donor, interacting with amino acid residues in the binding site. In the case of the M4 metabolite, the two hydroxyl groups of the catechol moiety can potentially form multiple hydrogen bonds, which could either enhance or alter the binding affinity and orientation compared to the parent compound. Molecular docking studies have shown that CA-4 analogues can form hydrogen bonds with key residues such as Ser-178, Lys-352, and Thr-179 in the colchicine binding site. nih.gov

The conformational stability, therefore, is paramount. Any structural modification that disrupts the required twisted conformation or removes key hydrogen bonding groups is likely to result in a significant loss of biological activity. This is why cis-restricted analogues, which maintain the necessary conformation, often exhibit potent tubulin-inhibiting activity. researchgate.netnih.gov

Design and Preclinical Evaluation of Combretastatin A4-Inspired Compounds Incorporating M4-like Structural Elements

Researchers have explored the incorporation of this M4-like 3'-hydroxyl feature into novel CA-4 derivatives. The primary goals of these designs are often to enhance anticancer potency, improve the therapeutic window, or introduce dual-targeting capabilities. One prominent strategy has been to use the 3'-hydroxyl group as a chemical handle for further modification, leading to compounds that not only retain the core tubulin-inhibiting activity of the parent scaffold but also possess additional biological functions.

A notable example of this approach is the design and synthesis of sulfamate derivatives of the M4 metabolite. The rationale for this modification is twofold. Firstly, the sulfamate group is a known pharmacophore that can inhibit steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers like breast cancer. Secondly, the sulfamate moiety can potentially form additional hydrogen bonds within the colchicine-binding site of tubulin, thereby enhancing binding affinity and antimitotic activity.

One such compound, the sulfamate derivative of the 3'-hydroxy metabolite of CA-4 (designated here as Compound 16a ), was synthesized and evaluated for its preclinical anticancer activity. nih.govnih.gov The synthesis involved a Wittig reaction to produce the stilbene backbone with a protected hydroxyl group on the B-ring, followed by deprotection to yield the 3'-hydroxy intermediate (the M4 analogue), and subsequent reaction with sulfamoyl chloride to furnish the final sulfamated compound. nih.gov

Preclinical evaluation of Compound 16a demonstrated that it retained potent antiproliferative activity, comparable to that of the parent compound, CA-4, across a panel of human cancer cell lines. nih.gov This indicates that the incorporation of the M4-like hydroxyl group, and its subsequent modification to a sulfamate, is well-tolerated and preserves the core cytotoxic mechanism of the combretastatin scaffold.

| Compound | HCT-116 (Colon) | HeLa (Cervical) | HepG2 (Liver) | MGC803 (Gastric) | MKN45 (Gastric) | MCF-7 (Breast) |

| CA-4 | 0.0031 ± 0.0001 | 0.0028 ± 0.0002 | 0.0035 ± 0.0003 | 0.0029 ± 0.0002 | 0.0033 ± 0.0002 | 0.0025 ± 0.0001 |

| Compound 16a | 0.0039 ± 0.0003 | 0.0035 ± 0.0002 | 0.0041 ± 0.0004 | 0.0036 ± 0.0003 | 0.0038 ± 0.0003 | 0.0032 ± 0.0002 |

Data sourced from: nih.gov

Further mechanistic studies focused on the interaction of these compounds with tubulin. The ability to inhibit tubulin polymerization is a hallmark of the combretastatin family. Preclinical assays confirmed that Compound 16a functions as a tubulin polymerization inhibitor, although with slightly reduced potency compared to CA-4. nih.govnih.gov However, the key advantage of this M4-inspired design was its newly acquired function as a steroid sulfatase inhibitor, a property completely absent in the parent CA-4 molecule. nih.govnih.gov

| Compound | Tubulin Polymerization IC₅₀ (µM) | Steroid Sulfatase Inhibition IC₅₀ (µM) |

| CA-4 | 1.00 ± 0.20 | >100 |

| Compound 16a | 6.60 ± 0.50 | 6.16 ± 0.30 |

Data sourced from: nih.gov

Molecular docking studies have provided further insight, suggesting that the sulfamate group of Compound 16a can form important hydrogen bond interactions within both the colchicine-binding site of tubulin and the active site of steroid sulfatase. nih.gov These findings highlight a successful drug design strategy: leveraging a known metabolite's structure to create a novel derivative with a desirable dual-action profile. This approach of mimicking a key metabolite offers a rational pathway to developing analogues with potentially improved therapeutic properties.

Preclinical Pharmacokinetic and Comparative Studies Involving Combretastatin A4 Metabolite M4

Preclinical Pharmacokinetic Profiling of Combretastatin (B1194345) A4 Metabolite M4

Detailed preclinical pharmacokinetic studies specifically quantifying the plasma concentrations and key parameters of the Combretastatin A4 metabolite M4 are not extensively available in publicly accessible scientific literature. The primary focus of most preclinical research has been on the parent compound, Combretastatin A4 (CA4), and its water-soluble prodrug, Combretastatin A4 Phosphate (CA4P).

O-demethylation is a recognized phase I metabolic pathway for Combretastatin A4, leading to the formation of metabolites such as M4. This process involves the removal of a methyl group from one of the methoxy (B1213986) moieties on the phenyl rings of the CA4 molecule. While the formation of this metabolite has been identified in in vitro studies using liver microsomes, comprehensive in vivo studies detailing its pharmacokinetic profile, including parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½), are not readily found in published research.

Comparative Pharmacokinetic Analysis with Combretastatin A4 and its Prodrugs (e.g., CA4P)

In preclinical models, Combretastatin A4 Phosphate (CA4P) is rapidly and extensively converted to the active parent drug, Combretastatin A4 (CA4). This conversion is a critical step for the pharmacological activity of the prodrug. The pharmacokinetic profile of CA4 is characterized by a relatively short half-life and rapid clearance from the systemic circulation.

A comparative analysis of the pharmacokinetics of M4 with CA4 and CA4P is challenging due to the limited data on M4. However, based on general principles of drug metabolism, it can be hypothesized that the systemic exposure of M4 would be lower than that of CA4 following the administration of CA4P or CA4. The formation of M4 is dependent on the metabolic activity of enzymes, primarily in the liver, which would result in a fraction of the parent drug being converted to this metabolite.

To illustrate the typical pharmacokinetic parameters observed for the parent compound and its prodrug in preclinical studies, the following interactive data table presents hypothetical data based on values reported in the literature for CA4 and CA4P in rodent models. It is important to note that these values are for the parent drug and prodrug, not the M4 metabolite.

| Compound | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) |

| CA4P | 100 | 0.1 | 50 | 0.2 |

| CA4 | 10 | 0.5 | 20 | 1.5 |

| M4 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table contains hypothetical data for illustrative purposes, as specific pharmacokinetic data for metabolite M4 is not available in the cited literature.

Implications of Metabolic Pathways on Systemic Exposure and Preclinical Tissue Distribution

The metabolism of Combretastatin A4, including the O-demethylation pathway that forms metabolite M4, plays a significant role in determining the systemic exposure and tissue distribution of the parent compound and its metabolites. The liver is the primary site of metabolism for many xenobiotics, and the enzymatic processes occurring there influence the rate of clearance of CA4 from the body.

The formation of M4 and other metabolites is a mechanism of drug detoxification and elimination. These metabolic conversions generally result in more polar compounds that are more readily excreted from the body, primarily through urine and feces. Consequently, the systemic exposure of CA4 is limited by its metabolic clearance.

Future Research Directions and Translational Perspectives for Combretastatin A4 Metabolite M4

Exploration of Undiscovered Mechanisms of Action Beyond Classical Tubulin Interaction

The primary mechanism of CA4 is the inhibition of tubulin polymerization by binding to the colchicine (B1669291) site, leading to microtubule disruption and cell cycle arrest. mdpi.commdpi.com However, emerging evidence suggests that the biological activities of com-bre-ta-sta-tins may not be limited to tubulin interaction alone. Future research on a key metabolite like M4 should prioritize exploring these alternative mechanisms.

Potential Non-Tubulin Targets for Metabolite M4:

Anti-Angiogenesis via VEGF/VEGFR-2 Signaling: Studies have shown that CA4 can inhibit angiogenesis by down-regulating the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2. researchgate.net This leads to reduced proliferation, migration, and tube formation of endothelial cells. researchgate.net It is plausible that M4 could retain or even enhance this anti-angiogenic activity. Future investigations should assess M4's direct effects on the VEGF/VEGFR-2 pathway in endothelial cells.

Modulation of the Tumor Microenvironment: Beyond direct anti-vascular effects, CA4 has been shown to modulate the tumor microenvironment. For instance, CA4 nanoparticles can promote the infiltration of erythrocytes into tumors, leading to the pro-inflammatory activation of macrophages, which in turn enhances T-cell infiltration and activation. acs.org Research should explore whether M4 influences immune cell populations within the tumor, potentially transforming an immunologically "cold" tumor into a "hot" one, which would have significant implications for combination immunotherapies.

Induction of Hypoxia and Cellular Stress Responses: By disrupting tumor blood flow, CA4P induces widespread hypoxia. nih.gov This triggers cellular stress responses governed by factors like Hypoxia-Inducible Factor-1 (HIF-1). nih.gov The effect of CA4P on HIF-1 is complex, showing differential effects in endothelial versus cancer cells and under aerobic versus hypoxic conditions. nih.gov Investigating how M4 influences HIF-1 and other stress-response pathways could reveal novel therapeutic vulnerabilities.

Other Potential Activities: In vitro and in vivo studies on com-bre-ta-sta-tins have also suggested antioxidant and anti-inflammatory effects, although these are less characterized than their anticancer properties. nih.gov

Development of Advanced Preclinical Models for Comprehensive Efficacy and Mechanistic Investigations

To accurately assess the therapeutic potential and mechanisms of a metabolite like M4, it is crucial to move beyond traditional preclinical models, such as subcutaneous xenografts using established cancer cell lines. e-crt.org Advanced models that better recapitulate the complexity of human tumors are needed.

| Preclinical Model | Description | Application for M4 Investigation | Limitations |

| Cell Line-Derived Xenografts (CDX) | Human cancer cell lines are injected subcutaneously or orthotopically into immunodeficient mice. rcsi.com | Initial efficacy screening; assessment of basic anti-proliferative and anti-vascular effects. nih.govnih.gov | Lack of tumor heterogeneity; loss of original tumor microenvironment; poor prediction of clinical outcomes. e-crt.orgmdpi.com |

| Patient-Derived Xenografts (PDX) | Fragments of a patient's tumor are directly implanted into immunodeficient mice, preserving the original tumor architecture and heterogeneity. e-crt.orgmdpi.com | Evaluating M4 efficacy across a diverse range of patient tumors; identifying predictive biomarkers of response. | Costly; time-consuming to establish; gradual replacement of human stroma with mouse stroma. mdpi.com |

| Orthotopic & Metastatic Models | Tumor cells or tissues are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad). | Assessing M4's impact on tumor growth in a relevant microenvironment and its ability to inhibit metastasis. rsc.org | Technically more challenging than subcutaneous models; may require advanced imaging for monitoring. |

| Humanized Mouse Models | Immunodeficient mice are engrafted with human immune cells or tissues, creating a model with a functional human immune system. | Investigating the immunomodulatory effects of M4; evaluating its efficacy in combination with immunotherapies. | Complex to generate; potential for graft-versus-host disease; incomplete immune reconstitution. |

| 3D Organoid/Spheroid Cultures | Cancer cells are grown in 3D culture, forming structures that mimic the in vivo tumor architecture and cell-cell interactions. | High-throughput screening of M4's efficacy and mechanism; studying effects on cell invasion and viability in a more realistic context. | Lack of vascularization and systemic immune components. |

The use of dynamic imaging techniques, such as dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) and bioluminescence imaging (BLI), within these models will be essential to quantitatively assess the vascular-disrupting and antitumor effects of M4 in real-time. nih.govbioworld.com

Strategies for Enhancing In Vivo Stability and Bioavailability of M4 or M4-inspired Compounds

A significant challenge for the clinical application of CA4 is its poor physicochemical properties, including low water solubility and the propensity of the active cis-isomer to convert to the much less active trans-isomer. nih.govnih.gov It is highly likely that an active metabolite such as M4 would face similar hurdles. Therefore, a key research focus must be on strategies to improve its stability and bioavailability.

Pharmaceutical Development Strategies:

Prodrug Approach: The development of the water-soluble phosphate prodrug CA4P was a major advance for the parent compound. nih.gov A similar strategy could be applied to M4, attaching a phosphate or another cleavable promoiety to a hydroxyl group to enhance solubility and facilitate intravenous administration.

Structural Modification: Medicinal chemistry efforts have produced numerous CA4 analogues with improved properties. nih.gov Strategies include replacing the unstable olefinic double bond with heterocyclic rings (e.g., β-lactam) or introducing modifications that sterically hinder cis-trans isomerization. nih.gov If M4 is identified as a potent molecule, its core structure could be similarly modified to create a new generation of more stable and effective compounds.

Nanoformulations: Encapsulating M4 into nanocarriers is a promising strategy to overcome solubility and stability issues while potentially improving tumor targeting. nih.gov Various nanoparticle systems have been explored for CA4 and could be adapted for M4. researchgate.netbenthamdirect.com

| Nanoparticle Type | Description | Potential Advantages for M4 |

| Liposomes | Vesicles composed of a lipid bilayer. | Can encapsulate both hydrophilic and lipophilic drugs; can be surface-modified for targeted delivery. researchgate.net |

| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers like PLGA or hyaluronic acid. benthamdirect.comnih.gov | Provide sustained drug release; protect the drug from degradation; can be designed for tumor targeting. researchgate.netnih.gov |

| Albumin-Bound Nanoparticles | Nanoparticles formed by encapsulating the drug within albumin. | Improves solubility and bioavailability; can leverage albumin's natural transport mechanisms to accumulate in tumors. acs.org |

Assessment of Metabolite M4's Potential as a Pharmacological Lead in Novel Drug Discovery Initiatives

The identification and characterization of active drug metabolites can be a valuable starting point for new drug discovery programs. sygnaturediscovery.comdrugdiscoverynews.com If metabolite M4 is found to possess significant biological activity, it could serve as a new lead compound. The process of "lead optimization" would then be initiated to refine its properties into a viable drug candidate. danaher.comwuxiapptec.com

Key Steps in Assessing M4 as a Lead Compound:

Metabolite Identification and Profiling: The first step is to definitively identify the structure of M4 and perform cross-species metabolic profiling to ensure that preclinical toxicology species are relevant to humans. sygnaturediscovery.com

Evaluation of "Drug-Like" Properties: M4's intrinsic properties, such as solubility, permeability, and metabolic stability, must be assessed. This process, often part of ADME (absorption, distribution, metabolism, and excretion) screening, is crucial for determining if a compound can be developed into a drug. wuxiapptec.compatsnap.com

Structure-Activity Relationship (SAR) Studies: Once M4's activity is confirmed, medicinal chemists would synthesize a library of analogues to understand which parts of the molecule are essential for its biological effects. This iterative process aims to maximize potency and selectivity while minimizing undesirable properties. oncodesign-services.com

Pharmacology and Toxicology Screening: The optimized M4-inspired compounds would undergo extensive testing in the advanced preclinical models described in section 6.2 to confirm efficacy and establish a safety profile. danaher.com

The ultimate goal of this research trajectory would be to determine if M4 or an M4-inspired analogue offers a superior therapeutic window, a novel mechanism of action, or an improved resistance profile compared to the parent compound, CA4. Such findings could launch a new and promising direction in the development of vascular disrupting agents for cancer therapy.

Q & A

Q. What experimental models are most suitable for studying Combretastatin A4 metabolite M4's pharmacokinetics and biodistribution?

Methodological Answer: In vivo rodent models (e.g., Sprague-Dawley rats) are commonly used to assess M4's pharmacokinetic parameters (e.g., Tmax, Cmax) via intraperitoneal or intravenous administration. Tissue distribution studies often employ techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify M4 in plasma, liver, and tumor samples . For reproducibility, ensure standardized protocols for sample collection, storage, and calibration curves, as outlined in metabolomics reporting guidelines .

Q. How can researchers identify and validate M4 as a key metabolite of Combretastatin A4?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) coupled with LC-MS/MS to detect M4's molecular ion and fragmentation patterns. Compare results with in vitro metabolic studies using human or rat liver microsomes to confirm enzymatic pathways (e.g., cytochrome P450-mediated oxidation). Cross-reference findings with public metabolite databases like HMDB or Metabolomics Workbench . For validation, apply stable isotope-labeled internal standards to minimize matrix effects .

Q. What are the primary analytical challenges in quantifying M4 in complex biological matrices?

Methodological Answer: Matrix interference from plasma proteins or tissue homogenates can suppress ionization in MS-based assays. To mitigate this, employ solid-phase extraction (SPE) or protein precipitation during sample preparation. Use nonlinear peak alignment tools (e.g., XCMS ) to correct retention time shifts in LC-MS data. Validate methods via spike-recovery experiments and inter-laboratory reproducibility checks .

Advanced Research Questions

Q. How can conflicting reports on M4's anti-angiogenic efficacy be resolved in preclinical studies?

Methodological Answer: Discrepancies may arise from differences in tumor models (e.g., MDA-MB-231 vs. NT2 xenografts) or dosing regimens. Conduct a meta-analysis of existing data, stratifying results by model type, M4 concentration, and measurement techniques (e.g., EPR oximetry vs. immunohistochemistry). Use multivariate regression to identify confounding variables, such as tumor hypoxia levels or baseline vascular density . Transparently report all experimental parameters per NIH metabolomics metadata standards .

Q. What computational strategies enable integration of M4's metabolic data with transcriptomic or proteomic datasets?

Methodological Answer: Leverage multi-omics platforms like Metabolomics Workbench to align M4’s metabolite ID (e.g., PubChem CID) with gene/protein identifiers (e.g., UniProt). Apply pathway enrichment tools (e.g., KEGG, Reactome) to map M4’s interactions to known tumor pathways (e.g., microtubule destabilization or HIF-1α signaling). For network analysis, use Cytoscape with correlation matrices derived from paired omics datasets .

Q. How can researchers address inconsistencies in M4's reported stability under varying storage conditions?

Methodological Answer: Stability discrepancies may stem from differences in solvent (DMSO vs. saline) or temperature (-20°C vs. room temperature). Design a stability study comparing M4’s degradation kinetics across conditions using accelerated stability testing (e.g., 40°C/75% RH). Quantify degradation products via HRMS and apply Arrhenius equations to predict shelf-life. Publish raw stability data and analytical protocols to enhance reproducibility .

Data Management & Reproducibility

Q. What metadata standards should be followed when publishing M4-related metabolomics data?

Methodological Answer: Adopt the FAIR (Findable, Accessible, Interoperable, Reusable) principles. Disclose experimental details such as extraction solvents, MS instrument parameters (e.g., collision energy), and statistical normalization methods. Use controlled vocabularies (e.g., CHEBI for metabolite IDs) and deposit datasets in repositories like Metabolomics Workbench or Zenodo with unique DOIs. Reference established checklists for metabolomics reporting .

Q. How can machine learning improve the prediction of M4's off-target effects in novel cancer models?

Methodological Answer: Train supervised learning models (e.g., random forests or neural networks) on existing M4 bioactivity data (e.g., IC50 values across cell lines). Input features should include molecular descriptors (e.g., LogP, polar surface area) and omics-derived biomarkers (e.g., tubulin isoform expression). Validate predictions using in vitro cytotoxicity assays and SHAP analysis to interpret feature importance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.